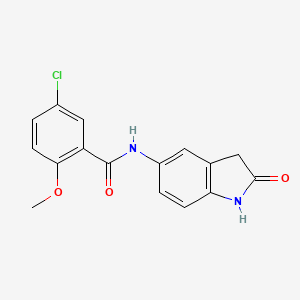

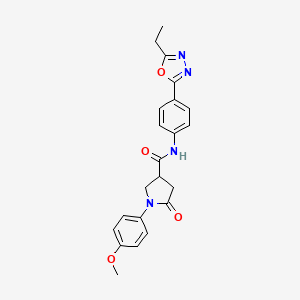

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities. For instance, derivatives of 5-chloro-2-oxoindolin have been studied for their antimicrobial and anticancer activities , as well as for their potential as β-amyloid aggregation inhibitors . Additionally, optical isomers of a related 4-amino-5-chloro-2-methoxy benzamide have been synthesized and assessed for their affinity for 5-HT4 receptors, which could suggest a potential for gastrointestinal motility regulation .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available or easily synthesized intermediates. For example, the synthesis of benzofuran derivatives as β-amyloid aggregation inhibitors involves a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of optical isomers of a 4-amino-5-chloro-2-methoxy benzamide derivative starts from trans-4-hydroxy-L-proline, indicating the use of chiral starting materials to achieve the desired stereochemistry . These methods suggest that the synthesis of this compound would likely involve careful planning of the synthetic route to incorporate the appropriate functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various groups such as chloro, methoxy, and indolinone moieties. The presence of these substituents can significantly influence the molecular conformation and, consequently, the biological activity of the compounds. For instance, the stereochemistry of the pyrrolidinyl group in the 4-amino-5-chloro-2-methoxy benzamide derivatives was found to be crucial for their activity at 5-HT4 receptors . This suggests that the molecular structure of this compound would also be an important factor in its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For example, the presence of electron-withdrawing groups such as chloro can activate the ring towards nucleophilic substitution reactions. The methoxy group can act as an electron-donating group, potentially affecting the reactivity of adjacent substituents. The indolinone moiety, being a lactam, could participate in reactions typical of amides, such as hydrolysis or condensation. The synthesis of related compounds involves reactions such as Pummerer reaction, desulfurization, and acylation , which could be relevant for the synthesis and further chemical manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of polar functional groups such as amides and ethers (methoxy groups) can affect the solubility of the compound in various solvents, which is important for its biological application. The chloro and methoxy substituents can also influence the melting point, boiling point, and stability of the compound. The lipophilicity, indicated by the log P value, is a critical parameter in determining the compound's ability to cross biological membranes, which was highlighted in the QSAR studies of isatin derivatives . These properties are essential for the pharmacokinetics and pharmacodynamics of the compound, suggesting that this compound would exhibit a unique profile based on its structure.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Potential Biological Activities : The synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored, with some compounds showing significant analgesic and anti-inflammatory activities. These studies demonstrate the chemical versatility of benzamide derivatives and their potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antifungal Activities : Research into N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide has highlighted its promising antibacterial and antifungal properties, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).

Antioxidant Properties : The antioxidant capabilities of carbohydrazones derived from 5-substituted isatins, including 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide, have been studied. Theoretical and experimental analyses have provided insight into the relationship between electronic structures and antioxidant activities, offering a potential avenue for the development of new antioxidant compounds (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Neuroleptic Activity : The compound's derivatives have been evaluated for their neuroleptic activity, showing promise as potential treatments for psychosis. This research highlights the potential psychiatric applications of benzamide derivatives, specifically in treating disorders such as schizophrenia (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Structural and Antimicrobial Studies

Structural Analysis : Detailed structural analysis of benzamide derivatives has provided valuable insights into their molecular configurations and interactions, essential for designing drugs with targeted biological activities. Such studies are crucial for the development of more effective and specific pharmaceutical agents (Furuya, Iwanami, Takénaka, & Sasada, 1985).

Antimicrobial Activity : The exploration of the biological activity spectrum for benzamide derivatives has revealed their potential as antimicrobial agents. These compounds have shown activity against mycobacterial, bacterial, and fungal strains, with some exhibiting superior effectiveness to standard treatments. This opens up possibilities for new antimicrobial drug development (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific target and biological context.

properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c1-22-14-5-2-10(17)8-12(14)16(21)18-11-3-4-13-9(6-11)7-15(20)19-13/h2-6,8H,7H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSLVFMUFVFOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)